molecular formula C6H10O B8589318 cis-Cyclohexene Oxide

cis-Cyclohexene Oxide

Cat. No.: B8589318
M. Wt: 98.14 g/mol
InChI Key: ZWAJLVLEBYIOTI-OLQVQODUSA-N
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Description

Cis-Cyclohexene Oxide is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Industrial Applications

Synthesis of Chemical Intermediates

cis-Cyclohexene oxide is primarily utilized as an industrial raw material in organic synthesis. It serves as a reactive epoxy compound for synthesizing various alicyclic chemical intermediates used in the production of pesticides, pharmaceuticals, fragrances, and dyes. Its high reactivity allows for the formation of diverse functional groups through nucleophilic attack on the epoxide ring .

Photopolymerization

Another significant application is in photopolymerization processes. This compound acts as a monomer that can undergo photoinitiated cationic polymerization, which is not sensitive to oxygen or radical intermediates. This property makes it valuable in developing coatings and adhesives .

Polymer Chemistry

Ring-Opening Polymerization

Recent studies have highlighted the use of this compound in ring-opening polymerization (ROP). For instance, novel iron complexes have been developed to catalyze the ROP of this compound into poly(cyclohexene oxide), demonstrating high selectivity and conversion rates. These polymers have potential applications in producing biodegradable materials .

Cyclic Carbonate Formation

This compound can also react with carbon dioxide to form cyclic carbonates through a bimetallic catalytic system. This reaction not only provides a method for carbon capture but also yields valuable cyclic carbonate products that can be used as solvents or precursors for further chemical transformations .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound has been employed as an enzyme inhibitor in various studies. It has shown non-competitive inhibition of epoxide hydrolase, making it useful in investigating metabolic pathways involving epoxide compounds. For example, it was used to study the metabolism of benzo[a]pyrene in human liver homogenates .

Microbiological Applications

The compound has also been utilized as a substrate in microbiological studies. It has been shown to affect enzyme activities related to the metabolism of other compounds, such as styrene and bromobenzene, thereby providing insights into their toxicological profiles .

Case Studies

Study Focus Findings
Van Duuren et al. (1965)CarcinogenicityNo carcinogenic effects observed in mice despite prolonged exposure to this compound .
Fahl et al. (1977)Enzyme ActivityDemonstrated that this compound inhibits arene oxide hydrolase activity in rat liver microsomes .
Magdalou & Hammock (1988)Epoxide MetabolismFound that this compound significantly decreased epoxide hydrolase activity, indicating its potential as a metabolic modifier .

Safety and Environmental Considerations

While this compound has numerous applications, safety data indicate that it should be handled with care due to its potential irritant properties and effects on human health. The National Toxicology Program has not classified it as a carcinogen; however, further studies are recommended to fully understand its long-term effects on human health and the environment .

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(1R,6S)-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H10O/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2/t5-,6+

InChI Key

ZWAJLVLEBYIOTI-OLQVQODUSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)O2

Canonical SMILES

C1CCC2C(C1)O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 155b by using the 1-[(2-methoxyethoxy)methyl]-1H-pyrazole (2.00 g, 12.8 mmol) prepared in Example 155a, butyl lithium (2.69 M solution in hexane; 4.76 mL, 12.8 mmol), a boron trifluoride-diethyl ether complex (2.68 mL, 21.3 mmol), cyclohexene oxide (1.05 g, 10.7 mmol) and THF (100 mL), to yield the title compound (1.64 g, 60%) as a colorless oil.
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100 mL
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2 g
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4.76 mL
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Synthesis routes and methods II

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 155b by using 4-iodo-1H-pyrazole (5.82 g, 30.0 mmol), butyl lithium (2.69 M solution in hexane; 22.3 mL, 60.0 mmol), a boron trifluoride-diethyl ether complex (7.54 mL, 60.0 mmol), cyclohexene oxide (3.24 g, 33.0 mmol) and THF (120 mL), to yield the title compound (0.48 g, 10%) as a colorless solid.
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120 mL
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5.82 g
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22.3 mL
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Synthesis routes and methods III

Procedure details

Cyclohexene oxidation was carried out in aqueous solvent media. A stirred suspension of 10 ml water, 100 mg of TiO2 semiconductor powder, and 0.2 ml cyclohexene was illuminated with a 500 watt mercury lamp for about 3 hours. This procedure resulted primarily in the formation of 2-cyclohexene-1-one (28 μmol) with a minor amount of cyclohexene oxide (0.3 μmol).
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TiO2
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100 mg
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0.2 mL
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10 mL
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Synthesis routes and methods IV

Procedure details

In step b), the cyclohexyl hydroperoxide-containing mixture from step a) and a cyclohexene oxide-containing epoxidation mixture which is produced in step c) and essentially comprises cyclohexanol, cyclohexanone, cyclohexene oxide, cyclohexene, cyclohexane and catalyst are jointly separated by distillation. The mixtures from step a) and step c) to be distilled are advantageously mixed before introduction into the column. On distillation, the following fractions are separated:
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Synthesis routes and methods V

Procedure details

reaction of the mixture obtained as fraction b4) and containing cyclohexyl hydroperoxide with cyclohexene in a mixture with cyclohexane at elevated temperature in the presence of transition-metal compounds from group 4 to 6 of the periodic table, to give an epoxidation mixture which essentially comprises cyclohexene oxide, cyclohexanol, cyclohexanone, cyclohexene, cyclohexane and catalyst and is separated by distillation in step b) together with the mixture from a).
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